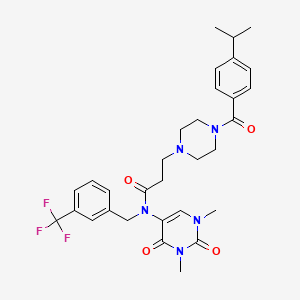
Aldh1A1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aldh1A1-IN-3 is a selective inhibitor of the enzyme aldehyde dehydrogenase 1A1. This enzyme is part of the aldehyde dehydrogenase family, which is responsible for the oxidation of aldehydes to carboxylic acids. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets cancer stem cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aldh1A1-IN-3 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary, but they generally involve the formation of carbon-nitrogen bonds, aromatic substitutions, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Aldh1A1-IN-3 primarily undergoes substitution reactions, where functional groups on the molecule are replaced by other groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for reactions involving this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
科学的研究の応用
Aldh1A1-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the function of aldehyde dehydrogenase enzymes and their role in various chemical pathways.
Biology: Helps in understanding the metabolic processes involving aldehydes and their oxidation to carboxylic acids.
Medicine: Investigated for its potential to target cancer stem cells, thereby enhancing the efficacy of chemotherapy and reducing drug resistance.
作用機序
Aldh1A1-IN-3 exerts its effects by selectively inhibiting the enzyme aldehyde dehydrogenase 1A1. This inhibition prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes within cells. The molecular targets include the active site of the enzyme, where this compound binds and blocks its catalytic activity. This disruption of aldehyde metabolism can affect various cellular pathways, including those involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Disulfiram: An FDA-approved drug that also inhibits aldehyde dehydrogenase enzymes but lacks selectivity for aldehyde dehydrogenase 1A1.
Benzimidazole Derivatives: Compounds that have been designed to selectively inhibit aldehyde dehydrogenase 1A1 with varying degrees of potency.
Uniqueness of Aldh1A1-IN-3
This compound is unique due to its high selectivity for aldehyde dehydrogenase 1A1, which makes it a valuable tool for studying the specific role of this enzyme in biological processes. Its potential therapeutic applications, particularly in targeting cancer stem cells, further distinguish it from other aldehyde dehydrogenase inhibitors.
特性
分子式 |
C31H36F3N5O4 |
|---|---|
分子量 |
599.6 g/mol |
IUPAC名 |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C31H36F3N5O4/c1-21(2)23-8-10-24(11-9-23)28(41)38-16-14-37(15-17-38)13-12-27(40)39(26-20-35(3)30(43)36(4)29(26)42)19-22-6-5-7-25(18-22)31(32,33)34/h5-11,18,20-21H,12-17,19H2,1-4H3 |
InChIキー |
SQMOQZDCIVMBQX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)N(CC3=CC(=CC=C3)C(F)(F)F)C4=CN(C(=O)N(C4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


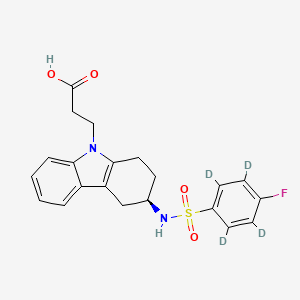


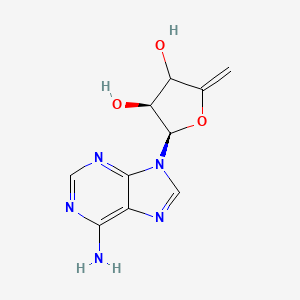


![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)
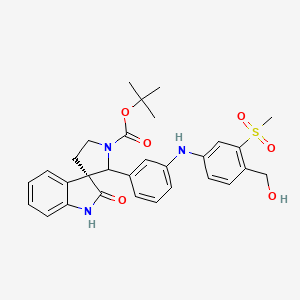

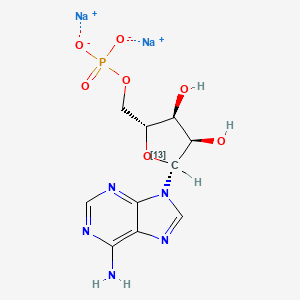
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12399851.png)
